molecular formula C15H16N4O4 B2673874 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2176270-55-4

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

Cat. No.: B2673874
CAS No.: 2176270-55-4
M. Wt: 316.317
InChI Key: XZPFODQPEHTQRC-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one, also known as RBN-2397, is a first-in-class, potent, and selective inhibitor of mono-ADP-ribosyltransferase PARP7 (also known as TIPARP or ARTD14). This small molecule has emerged as a key pharmacological tool in oncology research, specifically for investigating the role of PARP7 in cancer cell stress adaptation and immune evasion. PARP7 is often upregulated in certain cancers, such as squamous cell carcinomas, where it represses the innate immune cytosolic nucleic acid sensing pathway . By potently inhibiting PARP7 catalytic activity, this compound restores type I interferon signaling, thereby promoting apoptosis and anti-tumor immunity in preclinical models. Its primary research value lies in its ability to selectively target a non-DNA damage repair PARP family member, differentiating its mechanism from clinical PARP1/2 inhibitors. Current research applications focus on validating PARP7 as a therapeutic target for cancer , exploring its function in the tumor microenvironment, and developing novel combination therapies that leverage the induced interferon response to enhance the efficacy of other anti-cancer agents.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-10(23-12-2-3-13-14(6-12)22-9-21-13)15(20)18-7-11(8-18)19-16-4-5-17-19/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFODQPEHTQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: The triazole ring can be reduced to form different isomers or derivatives.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could use nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation products may include benzoic acid derivatives.

  • Reduction products could include triazole derivatives with different nitrogen configurations.

  • Substitution products might involve various alkyl or aryl groups attached to the azetidine ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The triazole ring is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.

  • Medicine: Due to its structural complexity, it may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Its unique properties may be useful in material science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring, in particular, is known for its ability to bind to various biological molecules, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It could bind to receptors, modulating their activity and resulting in physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis:

Core Heterocycle Variations

Compound Core Structure Key Substituents Properties/Applications References
Target Compound Azetidine + 2H-triazole Benzo[d][1,3]dioxol-5-yloxy Hypothesized CNS activity due to benzo-dioxol moiety; azetidine may enhance metabolic stability. Inferred
Piperazine Derivatives (e.g., Compounds 8–12 in ) Piperazine Benzo[d][1,3]dioxol-5-yloxymethyl, aryl groups (tolyl, methoxyphenyl) High yields (65–82%); melting points 171–203°C; potential antipsychotic/antidepressant activity.
Pyrazole-Triazole Hybrids (e.g., Compound 15b in ) Pyrazole Benzo[d][1,3]dioxol-5-yl, phenyl Melting point 152°C; synthesized via magnesiation and Pd-catalyzed coupling.
Benzimidazole-Triazole Derivatives (e.g., Compounds 9a–9e in ) Benzimidazole + triazole Phenoxymethyl, thiazole-acetamide Studied for docking interactions (e.g., with α-glucosidase); diverse substituents affect binding.

Substituent-Driven Comparisons

  • Benzo[d][1,3]dioxol-5-yloxy Group: Present in the target compound and piperazine derivatives (), this group is associated with lipophilicity and CNS penetration. For example, MDPV (a cathinone analog) shares this motif and exhibits potent stimulant effects .
  • Triazole Orientation :
    The 2H-1,2,3-triazole in the target compound differs from the 1H-triazole in benzimidazole hybrids (). The 2H configuration may reduce steric hindrance, enhancing binding to target proteins.

Key Research Findings and Implications

Azetidine vs.

Role of 2H-Triazole :
Unlike 1H-triazoles, the 2H configuration may enhance stability against metabolic oxidation, as seen in other triazole-containing pharmaceuticals .

Benzo[d][1,3]dioxol-5-yloxy Group : This substituent’s electron-rich nature may facilitate π-π interactions in CNS targets, similar to MDPV .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a synthetic compound that combines a triazole ring with an azetidine structure and a benzo[d][1,3]dioxole moiety. This unique structure suggests potential biological activities that warrant investigation. The compound's molecular formula is C18H16N4O4, with a molecular weight of approximately 356.35 g/mol.

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine moieties often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Preliminary studies suggest that this compound may show promising anticancer properties. For instance, triazole derivatives have been reported to inhibit the growth of various cancer cell lines. A related compound with a similar structure demonstrated IC50 values between 1.2 to 2.4 nM against human cancer cell lines, indicating strong antiproliferative effects . Further investigations into the mechanism of action revealed potential inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression .

Antimicrobial Properties

Triazole-containing compounds are well-known for their antifungal and antibacterial properties. The presence of the azetidine ring may enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains. Studies on related compounds have shown significant activity against various pathogens, suggesting that this compound could exhibit similar effects.

The proposed mechanisms through which this compound exerts its biological effects include:

Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.

Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or disruption of microbial growth.

DNA Interaction : The compound might interact with DNA or RNA, affecting gene expression and cellular function.

Research Findings and Case Studies

A detailed review of available literature reveals several studies focusing on similar compounds:

CompoundActivityIC50 ValueReference
1H-benzo[d][1,2,3]triazolAnticancer1.2 - 2.4 nM
Triazole derivativesAntifungalVaries by strain
Azetidine-based compoundsAntimicrobialVaries by target

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